2-Bromo-8-chloroimidazo[1,2-b]pyridazine
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Overview
Description
2-Bromo-8-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-chloroimidazo[1,2-b]pyridazine typically involves the reaction of 3-amino-6-bromopyridazine with a chlorinating agent. The process includes:
Bromination: Dissolving 3-amino-6-bromopyridazine in a suitable solvent and reacting it with a bromination reagent.
Cyclization: Adding a catalyst and a ring-closing reagent to the brominated intermediate to form the imidazo[1,2-b]pyridazine core.
Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-8-chloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used for substitution reactions.
Oxidation: Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used for oxidation reactions.
Major Products: The major products formed from these reactions include various polysubstituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Bromo-8-chloroimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs targeting various diseases, including tuberculosis and inflammatory diseases
Biological Research: The compound is studied for its potential as an inhibitor of specific enzymes and proteins involved in disease pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for other complex molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-8-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrazolo[1,5-a]pyrimidines: Another class of heterocycles with similar applications in medicinal chemistry.
Uniqueness: 2-Bromo-8-chloroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H3BrClN3 |
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Molecular Weight |
232.46 g/mol |
IUPAC Name |
2-bromo-8-chloroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-11-6(10-5)4(8)1-2-9-11/h1-3H |
InChI Key |
NZHUNILGQZFXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN2N=C1)Br)Cl |
Origin of Product |
United States |
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